REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.O1CCCC1.[CH:22]1([Na])[CH:26]=[CH:25][CH:24]=[CH:23]1.Cl>O.C(OCC)C>[C:11]1([CH3:14])[CH:12]=[CH:13][C:8]([C:6]([C:5]2[CH:15]=[CH:16][C:2]([CH3:1])=[CH:3][CH:4]=2)=[C:25]2[CH:24]=[CH:23][CH:22]=[CH:26]2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
6.72 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C1)[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The contents were stirred at room temperature in a nitrogen atmosphere for 6 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200 ml two-necked flask equipped with a dropping funnel, a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
a three-way cock, was purged thoroughly with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
With cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
TEMPERATURE
|
Details
|
With the flask cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
The resulting two-phase solution was poured into a 300 ml separation funnel
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
WASH
|
Details
|
The obtained organic phase was washed twice with water 100 ml and once with a saturated salt solution 100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
DISTILLATION
|
Details
|
the solvent of the filtrate was distilled away
|
Type
|
CUSTOM
|
Details
|
to obtain a red oily matter 9.40 g
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(=C1C=CC=C1)C1=CC=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.8 mmol | |
AMOUNT: MASS | 6.15 g | |
YIELD: PERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |